2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Sigma-1 Receptor Binding Affinity Benzamide SAR

2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic benzamide derivative functioning as a dual sigma-1 (σ1) and sigma-2 (σ2) receptor ligand. This compound is part of a broader class of morpholino-ethyl-naphthyl benzamides, which have been explored for their potential in central nervous system (CNS) disorders and oncology.

Molecular Formula C25H28N2O4
Molecular Weight 420.509
CAS No. 941975-66-2
Cat. No. B2411788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
CAS941975-66-2
Molecular FormulaC25H28N2O4
Molecular Weight420.509
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
InChIInChI=1S/C25H28N2O4/c1-29-23-12-6-11-21(24(23)30-2)25(28)26-17-22(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,26,28)
InChIKeyDBACMRANDBUAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941975-66-2): A Dual Sigma-1/Sigma-2 Receptor Ligand for Neurological and Oncological Research Procurement


2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic benzamide derivative functioning as a dual sigma-1 (σ1) and sigma-2 (σ2) receptor ligand [1]. This compound is part of a broader class of morpholino-ethyl-naphthyl benzamides, which have been explored for their potential in central nervous system (CNS) disorders and oncology [2]. Preliminary binding data indicate modest affinity for the sigma-1 receptor (Ki = 64 nM) and substantially weaker affinity for the sigma-2 receptor (Ki = 448 nM) in guinea pig brain membrane assays [1]. This affinity profile distinguishes it from highly optimized, single-subtype selective ligands, positioning it as a valuable tool compound for studying the effects of balanced, moderate-affinity sigma receptor engagement.

Why 2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941975-66-2) Cannot Be Replaced by Generic Sigma Receptor Ligands


Generic substitution among sigma receptor ligands is not feasible due to highly sensitive structure-activity relationships (SAR) governing subtype selectivity and functional activity. Research has demonstrated that even minor modifications to the benzamide scaffold—such as the nature and position of substituents or the length of the carbon linker—can drastically alter affinity and selectivity for sigma-1 versus sigma-2 receptors [1]. For instance, optimized 4-substituted benzamides from the same chemical series achieved sigma-1 affinities as low as 1.2 nM with >1000-fold selectivity over sigma-2, while the 2,3-dimethoxy substitution pattern yields a distinctly different, balanced profile [1]. Interchanging compounds without precise matching of substitution patterns risks fundamentally altering the pharmacological profile, compromising experimental reproducibility and data validity in downstream assays.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941975-66-2) Against Its Closest Analogs


Sigma-1 Receptor Affinity: Target Compound vs. Optimized 4-Substituted Benzamide Analogs

The target compound displays moderate sigma-1 receptor affinity (Ki = 64 nM) in a guinea pig brain membrane displacement assay using [3H](+)-pentazocine [1]. This is in stark contrast to optimized analogs within the same benzamide class, such as compounds 7i (4-Cl), 7w (4-CN), and 7y (4-NO2), which exhibit sigma-1 Ki values ranging from 1.2 to 3.6 nM under comparable assay conditions [2]. The 2,3-dimethoxy substitution pattern thus results in a 17- to 53-fold reduction in sigma-1 binding affinity compared to the most potent 4-substituted analogs.

Sigma-1 Receptor Binding Affinity Benzamide SAR

Sigma-2 Receptor Affinity: Target Compound vs. High-Affinity Sigma-2 Ligands

The target compound exhibits weak sigma-2 receptor affinity (Ki = 448 nM) as determined by radioligand binding assay [1]. For comparison, the high-affinity sigma-2 ligand PB28 demonstrates a Ki of 0.68 nM in human MCF7 tumor cell membranes [2]. This represents a difference of approximately 660-fold in sigma-2 binding potency, confirming that the target compound is not a potent sigma-2 ligand and should not be used in assays requiring high sigma-2 occupancy.

Sigma-2 Receptor Binding Affinity Subtype Selectivity

Sigma-1/Sigma-2 Selectivity Ratio: A Balanced Profile Distinct from Highly Selective Analogs

The selectivity index (S1R Ki / S2R Ki) of the target compound is calculated to be approximately 7 (448 nM / 64 nM), indicating a modest ~7-fold preference for sigma-1 over sigma-2 [1]. In contrast, the highly optimized 4-CN benzamide analog (compound 7w) from the same chemical series achieves a selectivity index exceeding 389 (Ki S2R = 1400 nM, Ki S1R = 3.6 nM) [2]. This pronounced difference in selectivity profiles arises from the distinct substitution pattern on the benzamide ring.

Sigma Receptor Subtype Selectivity Benzamide Derivatives SAR

Predicted Physicochemical Profile: Lipophilicity and CNS Drug-Likeness

The target compound has a calculated logP (ALogP) of 2.52, indicating moderate lipophilicity suitable for passive blood-brain barrier (BBB) permeation [1]. For comparison, the high-affinity sigma-1 ligand 7y (4-NO2 benzamide) has a predicted logP of approximately 1.8, while the highly selective sigma-2 ligand siramesine has a logP > 4.0 [2]. The intermediate lipophilicity of the target compound suggests a balanced pharmacokinetic profile that may reduce non-specific tissue binding compared to highly lipophilic ligands, while maintaining better BBB penetration than the more polar 4-substituted analogs.

Physicochemical Properties CNS Drug Design logP

Optimal Research and Procurement Scenarios for 2,3-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941975-66-2)


Dual Sigma-1/Sigma-2 Engagement Studies in Neuroprotection Research

The moderate sigma-1 affinity (Ki = 64 nM) combined with weak sigma-2 binding (Ki = 448 nM) [1] makes this compound suitable for investigating the neuroprotective effects of balanced sigma receptor modulation. Unlike highly selective sigma-1 agonists (Ki < 5 nM) that produce maximal receptor activation, this compound enables the study of partial or moderate sigma-1 engagement, which is increasingly relevant for conditions like Alzheimer's disease and traumatic brain injury where full receptor saturation may lead to desensitization [2]. Researchers procuring this compound should explicitly note its moderate potency in study designs, and should not expect the high sigma-1 selectivity observed with 4-substituted benzamide analogs.

Chemical Probe for Sigma Receptor SAR and Selectivity Profiling

The distinct 2,3-dimethoxy substitution pattern provides a valuable negative control or comparison point in structure-activity relationship (SAR) studies of benzamide-based sigma ligands. The 17- to 53-fold reduction in sigma-1 affinity compared to 4-substituted analogs [2] directly demonstrates the critical role of the benzamide substitution position in affinity and selectivity. Industrial medicinal chemistry teams can use this compound as a reference standard to benchmark new chemical entities against a well-defined, moderate-affinity dual ligand, ensuring their novel compounds achieve meaningful differentiation.

In Vitro Toxicology Screening Panel: Sigma Receptor Counter-Screening

Given its defined sigma-1 and sigma-2 binding profile, this compound can be incorporated into in vitro pharmacology safety panels to assess the sigma receptor cross-reactivity of novel drug candidates. With a sigma-1 Ki of 64 nM, it serves as a moderate-affinity reference point; compounds exceeding this affinity warrant further investigation for potential sigma-mediated off-target effects [1]. This application aligns with standard pharmaceutical industry practice of screening lead compounds against a panel of CNS receptors to identify unintended polypharmacology early in the development pipeline.

Benchmark for Computational Docking and Pharmacophore Model Validation

The experimental binding data (Ki = 64 nM for sigma-1, Ki = 448 nM for sigma-2) [1] can serve as validation data for computational models aiming to predict sigma receptor affinity. The compound's intermediate lipophilicity (ALogP = 2.52) [3] and dual-receptor binding profile make it a challenging test case for in silico methods, as models must accurately discriminate between the closely related sigma-1 and sigma-2 subtypes. Academic and industrial computational chemistry groups can use this experimental data to calibrate and refine their docking and scoring algorithms.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.